2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide
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Overview
Description
2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide is a heterocyclic compound with the molecular formula C9H10ClNO4. It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes a pyridine ring substituted with chloro, ethoxy, and oxoethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide typically involves the reaction of 2-chloropyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions. The resulting intermediate is then treated with hydrogen peroxide to introduce the 1-oxide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the 1-oxide group or reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with reduced functional groups, such as alcohols or amines.
Substitution: Products with new substituents replacing the chloro group.
Scientific Research Applications
2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylpyridine 1-oxide
- 2,3-Dichloropyridine 1-oxide
- 2-Chloro-3-(trifluoromethyl)pyridine 1-oxide
Uniqueness
2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(6-chloro-1-oxidopyridin-1-ium-3-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-2-14-9(12)6-15-7-3-4-8(10)11(13)5-7/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHPEYXQYHPCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C[N+](=C(C=C1)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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